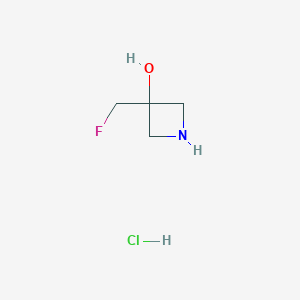

![molecular formula C13H19NO4 B6246722 7-{[(tert-butoxy)carbonyl]amino}tricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid CAS No. 2408969-40-2](/img/no-structure.png)

7-{[(tert-butoxy)carbonyl]amino}tricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-{[(tert-butoxy)carbonyl]amino}tricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid” is a chemical compound with the CAS Number: 2408969-40-2 . It has a molecular weight of 253.3 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of this compound could potentially involve the use of the tert-butyloxycarbonyl (BOC) protecting group . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis

The IUPAC name for this compound is "7-((tert-butoxycarbonyl)amino)tricyclo[2.2.1.0(2,6)]heptane-1-carboxylic acid" . The InChI code for this compound is "1S/C13H19NO4/c1-12(2,3)18-11(17)14-9-6-4-7-8(5-6)13(7,9)10(15)16/h6-9H,4-5H2,1-3H3,(H,14,17)(H,15,16)" .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 253.3 .Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-{[(tert-butoxy)carbonyl]amino}tricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid' involves the protection of the amine group, followed by the formation of the tricyclic ring system and subsequent deprotection of the amine group. The carboxylic acid group is introduced in the final step.", "Starting Materials": [ "1,3-cyclohexadiene", "tert-butyl carbamate", "tert-butyl bromoacetate", "sodium hydride", "acetic acid", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "methanol", "ethyl acetate", "water" ], "Reaction": [ "1. Protection of the amine group: 1,3-cyclohexadiene is reacted with tert-butyl carbamate in the presence of sodium hydride to form the protected amine derivative.", "2. Formation of the tricyclic ring system: The protected amine derivative is reacted with tert-butyl bromoacetate in the presence of sodium hydride to form the tricyclic ring system.", "3. Deprotection of the amine group: The tricyclic ring system is treated with hydrochloric acid to remove the tert-butyl carbamate protecting group and expose the amine group.", "4. Introduction of the carboxylic acid group: The exposed amine group is reacted with 2-bromoacetic acid in the presence of sodium borohydride to form the carboxylic acid group.", "5. Final purification: The crude product is purified by column chromatography using a mixture of methanol and ethyl acetate as the eluent, followed by recrystallization from water to obtain the final product." ] } | |

CAS RN |

2408969-40-2 |

Product Name |

7-{[(tert-butoxy)carbonyl]amino}tricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid |

Molecular Formula |

C13H19NO4 |

Molecular Weight |

253.3 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.